molecular formula C19H18O4 B1643785 Cinnamyl isoferulate CAS No. 115610-31-6

Cinnamyl isoferulate

Cat. No. B1643785
CAS RN: 115610-31-6
M. Wt: 310.3 g/mol
InChI Key: CTPBHCOTQOOMTN-JPFJJCCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl isoferulate is a compound with the molecular formula C19H18O4 . It is sourced from poplar resins .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 382.5249 .

Scientific Research Applications

Future Directions

Cinnamic acid derivatives, which include Cinnamyl isoferulate, are widely used in cosmetics and have various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .

Mechanism of Action

Target of Action

Cinnamyl isoferulate, a natural product found in Populus and Salicaceae , is a type of cinnamate that has been studied for its antimicrobial activity . The primary targets of this compound are likely to be similar to those of other cinnamates and cinnamides, which include the cell membranes of bacteria and fungi . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

This compound, like other cinnamates, is believed to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This interaction with the cell membrane and cell wall disrupts the integrity of these structures, leading to cell death .

Biochemical Pathways

This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols in plants . Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .

Pharmacokinetics

These compounds were found to exhibit good absorption and distribution characteristics, making them potentially effective therapeutic agents .

Result of Action

The result of this compound’s action is the inhibition of microbial growth and reproduction, leading to the death of the targeted cells . This antimicrobial activity makes this compound a potential candidate for the development of new antimicrobial agents.

Action Environment

This compound is isolated from poplar resins

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBHCOTQOOMTN-JPFJJCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl isoferulate
Reactant of Route 2
Reactant of Route 2
Cinnamyl isoferulate
Reactant of Route 3
Reactant of Route 3
Cinnamyl isoferulate
Reactant of Route 4
Reactant of Route 4
Cinnamyl isoferulate
Reactant of Route 5
Reactant of Route 5
Cinnamyl isoferulate
Reactant of Route 6
Reactant of Route 6
Cinnamyl isoferulate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.